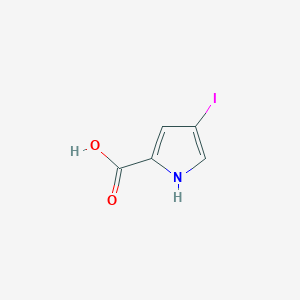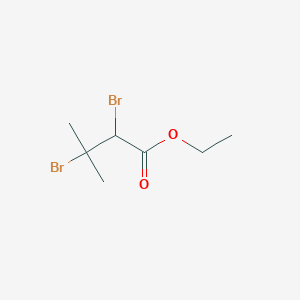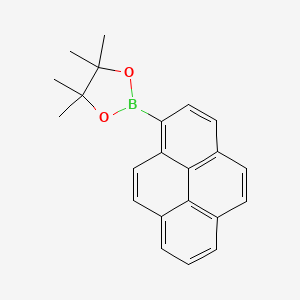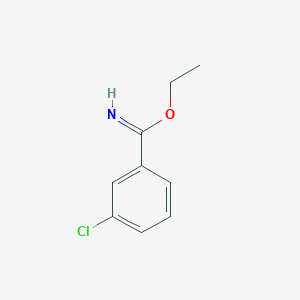![molecular formula C10H15BN2O2 B1312082 [4-(Piperazin-1-yl)phenyl]boronic acid CAS No. 513246-99-6](/img/structure/B1312082.png)
[4-(Piperazin-1-yl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Piperazin-1-yl)phenyl]boronic acid: is an organic compound with the molecular formula C10H15BN2O2. It is a boronic acid derivative that features a piperazine ring attached to a phenyl group, which is further bonded to a boronic acid moiety.
Wirkmechanismus
Action Environment
Environmental factors can influence the action, efficacy, and stability of [4-(Piperazin-1-yl)phenyl]boronic acid . These factors can include the pH of the environment, the presence of other molecules that can interact with the compound, and the temperature and humidity conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of [4-(Piperazin-1-yl)phenyl]boronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(Piperazin-1-yl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenyl group can be modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
Phenols: Formed through oxidation.
Hydroxyl derivatives: Resulting from reduction.
Substituted derivatives: Obtained through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a ligand in various catalytic processes, including cross-coupling reactions.
Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research and therapeutic purposes.
Drug Development: Investigated for its potential as a building block in the development of new drugs.
Medicine:
Antidepressant Research: Studied for its role in the synthesis of antidepressant molecules via metal-catalyzed reactions.
Antiviral Agents: Explored for its potential in creating antiviral compounds.
Industry:
Material Science: Applied in the development of new materials with specific properties.
Agrochemicals: Used in the synthesis of agrochemical intermediates.
Vergleich Mit ähnlichen Verbindungen
(4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl)boronic acid: Features a tert-butoxycarbonyl-protected piperazine ring, offering different reactivity and stability.
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic acid: Contains an additional alkyl group, affecting its steric and electronic properties.
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Incorporates a pyridine ring, providing unique chemical behavior and applications.
Uniqueness: [4-(Piperazin-1-yl)phenyl]boronic acid is unique due to its combination of a piperazine ring and a boronic acid group, which imparts versatile reactivity and potential for diverse applications in synthesis, catalysis, and medicinal chemistry .
Eigenschaften
IUPAC Name |
(4-piperazin-1-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12,14-15H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKCEGUGFNLQIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCNCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10411921 |
Source


|
| Record name | [4-(Piperazin-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10411921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
513246-99-6 |
Source


|
| Record name | [4-(Piperazin-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10411921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile](/img/structure/B1312028.png)

![3-[(3-Pyridinylmethyl)amino]propanamide](/img/structure/B1312035.png)
